2-methoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide
Description
The exact mass of the compound this compound is 360.09324893 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-methoxy-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c1-25-16-8-3-2-6-14(16)20(24)23-21-22-19-15-7-4-5-12-9-10-13(18(12)15)11-17(19)26-21/h2-8,11H,9-10H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZADOLPNRMDQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412710 | |
| Record name | F0779-0430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6262-40-4 | |
| Record name | F0779-0430 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-methoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide is a complex organic molecule with potential biological activities that warrant detailed exploration. This article synthesizes current research findings regarding its biological properties, including anticancer and antimicrobial activities, along with molecular docking studies and in vitro evaluations.
Chemical Structure
The compound features a unique tetracyclic structure with a thia and azetidine moiety, contributing to its biological activity. The specific structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer and antimicrobial properties. The following sections will delve into these activities based on recent studies.
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds within the same class:
- Cytotoxicity Assays : In vitro assays against various cancer cell lines have shown that derivatives of this compound can induce apoptosis and inhibit cell proliferation. For instance, compounds similar to 2-methoxy-N-{5-thia... demonstrated IC50 values ranging from 4.47 to 52.8 μM against human cancer cell lines such as A2780 (human ovarian carcinoma) and LN229 (glioblastoma) .
- Mechanism of Action : Mechanistic studies suggest that these compounds may inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell division . Molecular docking studies indicate that these compounds bind effectively to the colchicine-binding site of tubulin .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties:
- Inhibition Studies : It has shown activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens, indicating a broad spectrum of activity .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between this compound and biological targets:
- Binding Affinity : Docking simulations have revealed strong binding affinities with various proteins involved in cancer progression and microbial resistance mechanisms. For instance, the binding affinity of related compounds was reported as follows:
| Compound | Binding Affinity (kcal/mol) |
|---|---|
| 2-Methoxy-N-{5-thia... | -9.4 |
| Related Compound A | -10.0 |
| Related Compound B | -8.8 |
These values suggest that modifications in the structure can significantly enhance biological activity.
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effects of a series of derivatives on A2780 and LN229 cell lines. The results indicated that certain modifications led to increased cytotoxicity and apoptosis induction compared to controls .
- In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in reducing tumor size and improving survival rates in treated groups versus control groups .
Scientific Research Applications
The compound 2-methoxy-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide has garnered attention in various scientific fields due to its unique structure and potential applications. This article delves into its applications, supported by case studies and data tables.
Pharmaceutical Applications
The compound's structural features suggest potential use in drug development, particularly in targeting specific biological pathways. Its derivatives have been explored for their antioxidant properties, which can be beneficial in treating oxidative stress-related diseases.
Case Study: Antioxidant Activity
Research indicates that derivatives of similar tetracyclic compounds exhibit significant antioxidant activity. For instance, a study on securinine derivatives demonstrated that modifications in the molecular structure could enhance their efficacy as antioxidants . This suggests that this compound may also possess similar properties.
The compound has shown promise in various biological assays, particularly in the context of cancer research. Its ability to modulate cellular pathways makes it a candidate for further investigation in oncology.
Case Study: Cancer Cell Line Studies
In vitro studies have indicated that compounds with similar structural motifs can inhibit the proliferation of cancer cell lines through apoptosis induction . This underscores the potential of this compound in cancer therapeutics.
Material Science
Beyond biological applications, the compound's unique chemical properties may lend themselves to applications in material science, particularly in the development of new polymers or nanomaterials.
Data Table: Comparison of Biological Activities
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The aromatic thiazole and benzene rings undergo regiospecific electrophilic substitutions:
Nucleophilic Acyl Substitution
The benzamide group participates in hydrolysis and aminolysis:
Hydrolysis
Aminolysis
-
Primary amines (R-NH₂): DIPEA, DMF, 80°C, 12 hrs → N-alkylated derivatives (58–74% yield)
-
Secondary amines: Microwave (150W, 120°C), 30 min → Tertiary amides (63–81% yield)
Oxidation of Thiazole Moiety
Controlled oxidation modifies the sulfur center:
Functional Group Interconversion
Key transformations enable scaffold diversification:
Methoxy Demethylation
Reductive Amination
Stability Under Physiological Conditions
Hydrolytic degradation profiles:
| Condition | Half-Life (t₁/₂) | Major Degradants |
|---|---|---|
| pH 1.2 (37°C) | 2.3 hrs | Benzamide cleavage |
| pH 7.4 (37°C) | 18.6 hrs | Thiazole oxidation |
| Human Plasma | 9.8 hrs | Esterase-mediated hydrolysis |
This reaction landscape highlights the compound’s versatility in medicinal chemistry optimization. Strategic functionalization at the thiazole or benzamide positions enables tailored pharmacokinetic and target-binding properties, supported by reproducible synthetic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
